Cas no 1092346-06-9 (N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide)

N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide is a specialized sulfonohydrazide derivative featuring a trifluoromethyl-substituted pyridine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive hydrazide group and electron-withdrawing trifluoromethyl group, which enhance its utility as an intermediate in the preparation of heterocyclic compounds or bioactive molecules. The benzenesulfonyl component contributes to its stability and potential for further functionalization. Its structural features make it suitable for applications in cross-coupling reactions, nucleophilic substitutions, or as a precursor for sulfonamide-based scaffolds. The compound's well-defined reactivity profile allows for precise modifications in synthetic pathways.
N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide structure
1092346-06-9 structure
Product Name:N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide
CAS No:1092346-06-9
MF:C13H10F3N3O3S
MW:345.297011852264
MDL:MFCD11501830
CID:4570960
Update Time:2025-05-23

N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide
    • 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, 2-(phenylsulfonyl)hydrazide
    • N'-(6-(trifluoromethyl)nicotinoyl)benzenesulfonohydrazide
    • N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide
    • MDL: MFCD11501830
    • Inchi: 1S/C13H10F3N3O3S/c14-13(15,16)11-7-6-9(8-17-11)12(20)18-19-23(21,22)10-4-2-1-3-5-10/h1-8,19H,(H,18,20)
    • InChI Key: GLKIKGPWJJBJNJ-UHFFFAOYSA-N
    • SMILES: C1=NC(C(F)(F)F)=CC=C1C(NNS(C1=CC=CC=C1)(=O)=O)=O

Computed Properties

  • Exact Mass: 345.039
  • Monoisotopic Mass: 345.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.5A^2

N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide Pricemore >>

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Additional information on N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide

Introduction to N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide (CAS No. 1092346-06-9)

N'-{6-(Trifluoromethyl-3-pyridinylcarbonyl)benzenesulfonohydrazide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1092346-06-9, represents a confluence of advanced chemical functionalization and structural complexity, making it a subject of intense research interest.

The molecular structure of N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide incorporates several key pharmacophoric elements that are highly relevant to contemporary drug discovery efforts. The presence of a trifluoromethyl group is particularly noteworthy, as this moiety is well-documented for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. Furthermore, the pyridinylcarbonyl moiety introduces a nitrogen-rich heterocycle, which is frequently employed in medicinal chemistry to enhance solubility and target interaction.

The hydrazide functionality at the nitrogen terminus of the molecule suggests potential reactivity with various electrophiles, making it a versatile intermediate in the synthesis of more complex pharmacological agents. This characteristic has positioned N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide as a valuable building block in the development of novel therapeutic compounds.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic properties. The incorporation of a trifluoromethyl group into molecular frameworks has been particularly effective in extending the half-life of drugs and increasing their binding affinity to biological targets. This trend underscores the importance of N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide as a potential precursor in the design of next-generation therapeutics.

The sulfonohydrazide moiety in this compound also opens up possibilities for further derivatization, allowing chemists to explore diverse chemical spaces. Such modifications can be tailored to optimize specific pharmacological properties, such as receptor selectivity or metabolic resistance. The flexibility provided by this functional group makes N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide an attractive candidate for use in high-throughput screening campaigns and structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have further enhanced the utility of compounds like N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide. Molecular modeling techniques have enabled researchers to predict the binding modes and interactions of this compound with various biological targets with remarkable accuracy. These predictions have been instrumental in guiding synthetic efforts and optimizing lead compounds for clinical development.

The role of heterocyclic compounds in drug discovery cannot be overstated. Pyridine derivatives, in particular, have been extensively studied for their broad spectrum of biological activities. The presence of both pyridine and benzene rings in N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide synergizes to create a multifaceted pharmacophore that can interact with multiple targets simultaneously. This multitarget engagement approach has gained traction as an effective strategy for developing multifunctional therapeutics capable of addressing complex diseases.

The synthesis of N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide involves intricate organic transformations that highlight the expertise required in modern synthetic chemistry. The introduction of the trifluoromethyl group, for instance, necessitates precise control over reaction conditions to ensure high yield and purity. Similarly, the formation of the hydrazide linkage requires careful consideration to avoid unwanted side reactions.

In conclusion, N'-{6-(Trifluoromethyl)-3-pyridinylcarbonyl}benzenesulfonohydrazide (CAS No. 1092346-06-9) represents a compelling example of how structural complexity and functional diversity can converge to create a potent tool for pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a valuable intermediate in the synthesis of novel therapeutics, with applications spanning multiple disease areas. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play an increasingly significant role in the development of next-generation medicines.

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